6-Methyl-4-thiophen-2-yl-2-thioxo-1,2-dihydro-pyridine-3-carbonitrile
Description
6-Methyl-4-thiophen-2-yl-2-thioxo-1,2-dihydro-pyridine-3-carbonitrile is a pyridine-based heterocyclic compound featuring a thiophene substituent at position 4, a methyl group at position 6, a thioxo (C=S) group at position 2, and a cyano (-CN) group at position 2. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.
Properties
IUPAC Name |
6-methyl-2-sulfanylidene-4-thiophen-2-yl-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S2/c1-7-5-8(10-3-2-4-15-10)9(6-12)11(14)13-7/h2-5H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMSNHGKNZFNOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=S)N1)C#N)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201321350 | |
| Record name | 6-methyl-2-sulfanylidene-4-thiophen-2-yl-1H-pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201321350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26662026 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
127144-09-6 | |
| Record name | 6-methyl-2-sulfanylidene-4-thiophen-2-yl-1H-pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201321350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-thiophen-2-yl-2-thioxo-1,2-dihydro-pyridine-3-carbonitrile typically involves the reaction of thiophene-2-carbonitrile with appropriate reagents under controlled conditions. One common method involves the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent, which facilitates the formation of the thioxo group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development rather than large-scale manufacturing. the principles of organic synthesis and the use of automated synthesis equipment can be applied to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-thiophen-2-yl-2-thioxo-1,2-dihydro-pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Scientific Research Applications
6-Methyl-4-thiophen-2-yl-2-thioxo-1,2-dihydro-pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Methyl-4-thiophen-2-yl-2-thioxo-1,2-dihydro-pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s thioxo and nitrile groups are believed to play a crucial role in its biological activity by interacting with enzymes and receptors in the body .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of 2-thioxo-1,2-dihydropyridine-3-carbonitriles. Key structural analogues include:
Key Observations :
- Position 2 : Thioxo (C=S) vs. oxo (C=O) groups (e.g., ) influence tautomerization stability and hydrogen-bonding capacity. Thioxo derivatives exhibit stronger intermolecular interactions due to sulfur’s polarizability .
- Position 4 : Thiophen-2-yl substituents (as in the target compound) enhance aromaticity and electron-richness compared to methoxyphenyl or bromobenzofuran groups, affecting redox properties and reactivity .
Physicochemical Properties
Notes:
Research Findings and Trends
- Structure-Activity Relationship (SAR) : Thiophene and thioxo groups are critical for bioactivity, while position 6 substituents modulate solubility and toxicity .
- Synthetic Innovation: Ultrasonication and nanoparticle catalysts (e.g., CdI2) improve yields in complex analogues .
- Unresolved Challenges : The target compound’s exact biological profile and metabolic stability remain uncharacterized, warranting further study.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
